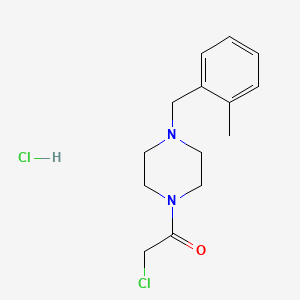
1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O•HCl . It has a molecular weight of 303.23 .
Molecular Structure Analysis
The molecular structure of “1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is represented by the formula C14H20Cl2N2O . The average mass is 303.227 Da and the monoisotopic mass is 302.095276 Da .Physical And Chemical Properties Analysis
“1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is a solid that should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Piperazine Derivatives 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride is a derivative of piperazine, a versatile structure in pharmaceutical chemistry. New indolinone derivatives containing the piperazine moiety were synthesized, demonstrating the chemical reactivity and potential for creating diverse compounds (Patel, Mistry, & Patel, 2003). Additionally, 1,4-disubstituted piperazines were synthesized and evaluated for their antibacterial activities, showcasing the therapeutic potential of piperazine derivatives (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
Spectroscopic and Molecular Docking Studies The molecular structure and properties of 1-(4-Methylbenzyl) piperazine were analyzed through spectroscopic methods and molecular docking studies. This compound showed significant interaction with Bacillus cereus, indicating its potential as an inhibitor against this bacterium (Subashini & Periandy, 2017).
Pharmaceutical Intermediates and Synthesis
Synthesis of Hydrochloride Salts The preparation and characterization of new compounds, such as 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, were explored. These compounds were synthesized as potential dual antihypertensive agents, highlighting the role of piperazine derivatives in creating therapeutic agents (Marvanová et al., 2016).
Solution-phase Synthesis of Bradykinin Antagonists The solution-phase combinatorial synthesis of piperazine derivatives as nonpeptide B2 antagonists was reported. These compounds exhibited antagonistic effects on bradykinin-induced contraction, signifying their potential in therapeutic applications (Kam, Rhee, & Choo, 2004).
Improved Synthesis of Trimetazidine Hydrochloride The research on a new synthesis method for trimetazidine hydrochloride, using piperazine as a starting material, demonstrated the compound's significance in pharmaceutical manufacturing and highlighted the industrial relevance of such synthesis processes (Ping, 2003).
Biological Activities and Applications
Cardiotropic Activity and Antimicrobial Effects Piperazine derivatives like 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines were synthesized and evaluated for their cardiotropic activity, offering insights into their potential therapeutic uses in cardiovascular conditions (Mokrov et al., 2019). Novel 1,3,4-thiadiazole amide derivatives containing piperazine also demonstrated antimicrobial and antiviral activities, further expanding the scope of piperazine derivatives in medicinal chemistry (Xia, 2015).
Safety And Hazards
The safety data sheet for a similar compound, 1-(2-Methylbenzyl)piperazine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth with water and drink plenty of water afterwards .
Propriétés
IUPAC Name |
2-chloro-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-12-4-2-3-5-13(12)11-16-6-8-17(9-7-16)14(18)10-15;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWKYYDDWLAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B2607100.png)
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607101.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
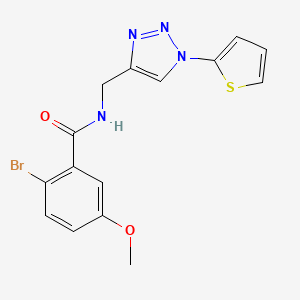
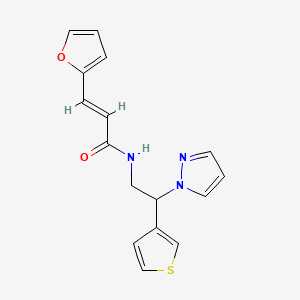
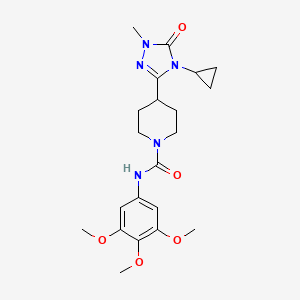
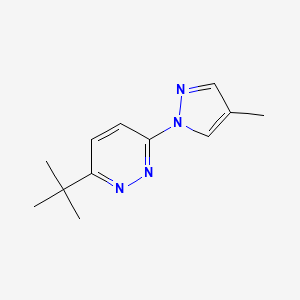
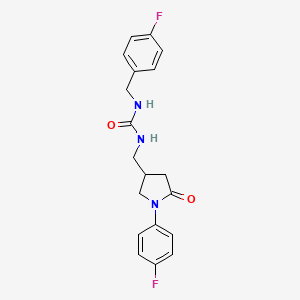
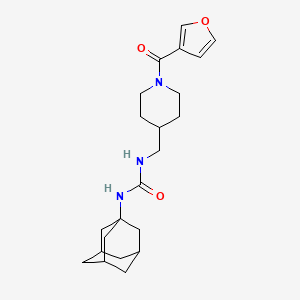
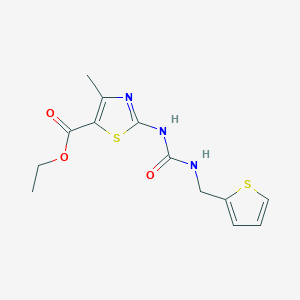
![N-cyclopropyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2607120.png)
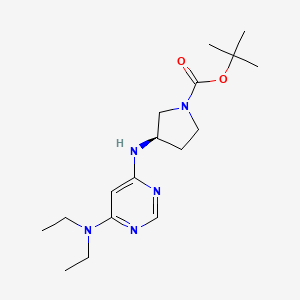
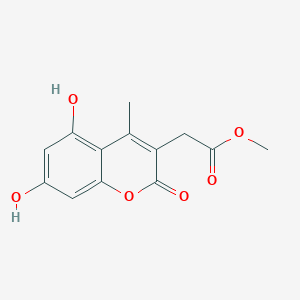
![Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2607123.png)